2-imino-10-methyl-5-oxo-1-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
Description
This compound belongs to the dipyridopyrimidine carboxamide class, characterized by a fused pyrimidine core with diverse substituents influencing pharmacological and physicochemical properties. The structure features:
- N-substituent: A tetrahydrofurfurylmethyl group, contributing to solubility via its oxygen atom.
- Core framework: A 2-imino-5-oxo-dipyrido[1,2-a:2',3'-d]pyrimidine scaffold, which may facilitate hydrogen bonding and π-stacking interactions.
The molecular formula is C₂₇H₂₅N₅O₃ (calculated from analogs in ), with a molecular weight of ~483.5 g/mol.
Properties
IUPAC Name |
6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c1-17-7-5-12-31-23(17)29-24-21(26(31)33)15-20(25(32)28-16-19-10-6-14-34-19)22(27)30(24)13-11-18-8-3-2-4-9-18/h2-5,7-9,12,15,19,27H,6,10-11,13-14,16H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBXLWKJWBUEQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-imino-10-methyl-5-oxo-1-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide (CAS: 510761-07-6) belongs to the dipyridopyrimidine class of compounds. Its unique molecular structure, characterized by multiple functional groups, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 433.46 g/mol. The structure includes an imino group, a carboxamide, and a tetrahydrofuran moiety, which are known to influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N5O4 |
| Molar Mass | 433.46 g/mol |
| CAS Number | 510761-07-6 |
The biological activity of this compound may be attributed to its ability to interact with various biological targets due to its complex structure. The presence of the imino group and carboxamide suggests potential for hydrogen bonding and other molecular interactions that could modulate enzyme activity or receptor binding.
Study 1: Anticancer Activity
A study conducted on related dipyridopyrimidine compounds demonstrated significant cytotoxic effects against various cancer cell lines. While specific data for 2-imino-10-methyl-5-oxo... was not provided, structural similarities suggest it may exhibit comparable effects.
Study 2: Antimicrobial Potential
Another investigation focused on the antimicrobial properties of dipyridopyrimidine derivatives found that certain compounds displayed promising activity against bacterial strains. This indicates that 2-imino-10-methyl-5-oxo... could also possess similar antimicrobial efficacy.
Pharmacological Effects
Preliminary investigations into the pharmacological effects of dipyridopyrimidine derivatives indicate:
- Anticancer Properties : Compounds in this class have shown potential in inhibiting tumor growth.
- Antimicrobial Activity : Some derivatives exhibit significant antibacterial and antifungal properties.
- Anti-inflammatory Effects : Certain structures have been linked to reduced inflammation markers in vitro.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Inhibition of cell proliferation |
| Antimicrobial | Activity against bacterial strains |
| Anti-inflammatory | Reduction in inflammatory markers |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Key structural variations among analogs occur at the 1-position substituent and the N-substituent , impacting solubility, lipophilicity, and target affinity. Below is a detailed comparison:
Table 1: Structural and Molecular Comparisons
Key Observations:
1-Position Substituent Effects: Aromatic vs. Aliphatic: The target’s 2-phenylethyl group (logP ~3.5, estimated) offers moderate lipophilicity compared to pentyl (logP ~4.2) in 877806-40-1 . Aromatic groups (e.g., 4-methoxyphenylethyl in ) may enhance target binding via π-π interactions, while aliphatic chains (e.g., pentyl) increase membrane permeability.
N-Substituent Effects :
- Tetrahydrofurfurylmethyl : Present in both the target and 919226-93-0 , this group’s oxygen atom likely improves aqueous solubility (cLogP reduction by ~0.5 vs. benzyl analogs).
- Pyridin-3-ylmethyl (CID 3151410) : Introduces a basic nitrogen, which may increase hydrogen-bonding capacity and affect pharmacokinetics (e.g., plasma protein binding) .
Core Modifications: Analogs in and feature pyrimidine cores with fluorinated or biphenyl substituents, showing HIV-1 RNase H inhibition . While the target lacks these groups, its 2-imino-5-oxo scaffold may similarly engage in hydrogen bonding with enzymatic active sites.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving condensation of pyrimidine intermediates with substituted ethylamines and carboxamide coupling .
- Biological Potential: Though direct activity data are absent, structural parallels to ’s RNase H inhibitors suggest possible antiviral or kinase-targeting applications .
- Optimization Strategies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
